Tert-butyl (2-hydroxy-1-(pyridin-2-YL)ethyl)carbamate
Description
Tert-butyl (2-hydroxy-1-(pyridin-2-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a pyridin-2-yl substituent on the ethyl backbone and a hydroxyl group at the β-position. This compound belongs to a class of intermediates widely utilized in medicinal chemistry for the synthesis of bioactive molecules, particularly in antiviral and protease inhibitor research. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions during multi-step syntheses .
Synthetically, such compounds are often prepared via coupling reactions (e.g., Sonogashira, Suzuki) or reductive amination, as evidenced by methodologies in related structures .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-1-pyridin-2-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIQSQVGUPTBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Boc Protection
The most common approach to prepare this compound involves the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This reaction selectively protects the amine group as the tert-butyl carbamate.
| Parameter | Condition |
|---|---|
| Amino alcohol | 2-amino-1-(pyridin-2-yl)ethanol |
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |
| Base | Triethylamine or sodium bicarbonate |
| Solvent | Dichloromethane or tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction time | 1 to 24 hours |
This method is widely used due to its simplicity, high selectivity, and mild conditions, which preserve the hydroxy group intact.
Alternative Synthetic Route via Nucleophilic Substitution
An alternative approach involves nucleophilic substitution on a suitable halogenated precursor bearing the pyridin-2-yl group, followed by Boc protection.
For example:
- Starting from 2-(bromoethyl)pyridine, nucleophilic substitution with ammonia or an amine source yields 2-amino-1-(pyridin-2-yl)ethanol.
- Subsequent Boc protection as described above affords the target carbamate.
Literature-Reported Industrial Preparation Method (Patent CN105461690A)
A related carbamate, tert-butyl ((5-(2-fluorophenyl)-1-(pyridin-3-yl alkylsulfonyl)-1H-pyrroles-3-yl)methyl)(methyl)carbamate, has been prepared industrially by a method involving:
- Dissolving the tert-butyl carbamate precursor in anhydrous organic solvent (THF, methyl THF, or diethyl ether).
- Addition of sodium hydride under nitrogen atmosphere at low temperature (-10 to 5 °C) to deprotonate.
- Dropwise addition of pyridine sulfonyl chloride derivative at low temperature.
- Stirring for 1–3 hours at 25–60 °C.
- Filtration and purification by crystallization with water and organic solvents (isopropyl ether and n-heptane).
Although this method targets a more complex pyridinyl carbamate derivative, the principles of careful temperature control, use of strong base, and controlled addition of electrophile are applicable to the preparation of this compound if electrophilic reagents are involved.
Purification Techniques
Purification is critical to obtain high-purity carbamate suitable for pharmaceutical applications. Common purification methods include:
- Crystallization from mixed solvents such as isopropyl ether and n-heptane.
- Filtration through diatomaceous earth (kieselguhr) to remove insoluble impurities.
- Drying under vacuum to remove residual solvents.
Analytical Data and Characterization
The synthesized this compound is typically characterized by:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm structure and purity (1H, 13C) |
| Infrared Spectroscopy (IR) | Identify functional groups (carbamate, hydroxy) |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Elemental Analysis | Purity assessment |
| Melting Point Determination | Purity and identity check |
Spectroscopic data confirm the presence of the tert-butyl carbamate group, the pyridin-2-yl substituent, and the hydroxy moiety.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Boc Protection of amino alcohol | Amino alcohol, Boc2O, base, DCM/THF, RT | Mild conditions, high selectivity | Requires pure amino alcohol precursor |
| Nucleophilic substitution + Boc protection | Halogenated pyridine, ammonia/amine, Boc2O | Versatile, allows precursor modification | Multi-step, may require purification after each step |
| Sodium hydride deprotonation + electrophilic substitution (patent method) | Sodium hydride, organic solvent, pyridine sulfonyl chloride | High purity, scalable industrial process | Requires strict temperature control, handling of reactive reagents |
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding amine and tert-butanol. For example:
-
Acidic conditions (HCl in dioxane): Cleavage of the carbamate group generates 2-amino-1-(pyridin-2-yl)ethanol .
-
Basic conditions (NaOH in aqueous THF): Similar cleavage occurs, releasing the amine and carbon dioxide.
Coupling Reactions
The hydroxyl and pyridine groups enable participation in cross-coupling and amide bond formation :
Chan-Lam Coupling
| Reaction Component | Details |
|---|---|
| Substrate | 4-Bromo-6-methoxyquinoline |
| Catalyst/Conditions | DMF, triethylamine, 100°C, 18 hours |
| Yield | 74% |
| Product | Tert-butyl carbamate-linked quinoline derivative |
This reaction demonstrates the compound’s utility in forming C–N bonds under mild conditions .
Amide Bond Formation
-
Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
-
Application : Used to synthesize anti-inflammatory derivatives by coupling with substituted benzoic acids .
Functional Group Transformations
The hydroxyl group can be oxidized to a ketone or substituted via nucleophilic reactions:
-
Oxidation : Using Dess-Martin periodinane or Swern oxidation converts the hydroxyl group to a ketone, though experimental data specific to this compound are sparse .
-
Sulfonation/Silylation : Potential for modifying the hydroxyl group to enhance solubility or reactivity .
Biological Interactions
While not a direct chemical reaction, the compound’s pyridine and hydroxyl moieties facilitate interactions with biological targets:
-
Enzyme Inhibition : Analogous compounds inhibit Ca²⁺ ATPases and prostaglandin D₂ reductase, suggesting potential biochemical applications .
-
Receptor Binding : Pyridine derivatives often act as ligands for neurotransmitter receptors, though specific studies on this compound are lacking .
Stability and Reactivity Considerations
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .
Biology:
- Acts as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Used in the synthesis of drugs that target specific enzymes or receptors, particularly in cancer and neurological research .
Industry:
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Hydroxy Group: Participates in hydrogen bonding and can act as a nucleophile in various reactions.
Pyridinyl Group: Can coordinate with metal ions and participate in π-π interactions.
tert-Butyl Group: Provides steric hindrance, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of tert-butyl (2-hydroxy-1-(pyridin-2-yl)ethyl)carbamate, emphasizing differences in substituents, synthetic yields, and applications:
Structural and Functional Differences
- Pyridine vs. Heterocyclic Variants: The target compound’s pyridin-2-yl group distinguishes it from analogs with substituted pyridines (e.g., trifluoromethylpyridine in ) or non-pyridine heterocycles (e.g., 1-methylpyrazole in ). Pyridine derivatives often exhibit enhanced binding to metal catalysts or biological targets due to their Lewis basicity .
- Backbone Modifications : Compound 21 () incorporates a piperazine ring, broadening its pharmacological profile, whereas the target compound’s hydroxyl group may facilitate hydrogen bonding or further derivatization.
- Protective Groups: All analogs share the Boc group, but substituents like bromine () or cyano () alter reactivity. For example, bromine enables cross-coupling reactions, while cyano groups can be reduced to amines.
Yield and Efficiency
- Yields for pyridine-containing analogs range from 73% () to 82% (), reflecting optimized conditions for sterically hindered intermediates. Lower yields in bulkier derivatives (e.g., ) may arise from competing side reactions or purification challenges.
Key Research Findings and Trends
Pyridine as a Privileged Scaffold : Pyridin-2-yl derivatives are favored in drug design for their balance of hydrophobicity and hydrogen-bonding capacity .
Protective Group Strategy : The Boc group remains widely used due to its stability under diverse reaction conditions and ease of removal .
Stereochemical Control : Advances in asymmetric synthesis (e.g., ) enable access to enantiomerically pure carbamates, critical for reducing off-target effects in therapeutics.
Biological Activity
Tert-butyl (2-hydroxy-1-(pyridin-2-YL)ethyl)carbamate, also known as (R)-tert-butyl N-[2-hydroxy-1-(pyridin-2-yl)ethyl]carbamate, is an organic compound with the molecular formula and a molecular weight of 238.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
Chemical Structure and Properties
The structure of this compound features a tert-butyl group , a hydroxyethyl group , and a pyridinyl group . These functional groups contribute to its reactivity and biological properties:
- Hydroxy Group : Facilitates hydrogen bonding and can act as a nucleophile.
- Pyridinyl Group : Engages in coordination with metal ions and participates in π-π interactions.
- tert-Butyl Group : Provides steric hindrance, influencing the compound's stability and reactivity .
The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes or receptors. It has been shown to act as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals targeting cancer and neurological disorders.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. In particular, compounds with similar structures have demonstrated inhibitory effects on various enzymes involved in metabolic pathways relevant to cancer progression. For instance, studies on related carbamates have shown IC50 values in the nanomolar range against specific targets like branched-chain amino acid transaminases (BCATs), which are implicated in tumor metabolism .
Receptor Modulation
This compound is also being explored for its potential to modulate receptors that play critical roles in cellular signaling pathways. The pyridinyl moiety may enhance binding affinity to certain receptors, making it a candidate for drug development aimed at modulating neurological responses or metabolic functions .
Case Studies and Research Findings
-
Synthesis and Biological Evaluation :
- A study synthesized various derivatives of tert-butyl carbamate and evaluated their biological activities. The results indicated that modifications to the pyridinyl group significantly impacted enzyme inhibition potency, suggesting structure-activity relationships that can guide future drug design .
- In Vivo Studies :
- Pharmacokinetics :
Comparative Analysis
Q & A
Q. How is this compound utilized as a building block in kinase inhibitor synthesis?
- Methodological Answer : The pyridinyl-hydroxyl motif serves as a hinge-binding fragment. Example workflow:
- Boc protection : Stabilize the amine during subsequent coupling .
- Fragment growth : Introduce substituents via SNAr or Ullmann coupling .
- Deprotection : Remove Boc under mild acidic conditions (e.g., TFA/DCM) for final bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
